molecular formula C7H12O3S B14532079 2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione CAS No. 62615-71-8

2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione

Cat. No.: B14532079
CAS No.: 62615-71-8
M. Wt: 176.24 g/mol
InChI Key: YWRSBFZVWZHKPA-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione is a chemical compound known for its unique structure and properties It is a sulfur-containing heterocyclic compound with three ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2,2,4-trimethyl-1,3-pentanedione with sulfur dichloride in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione involves its interaction with molecular targets through its reactive ketone and sulfur groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s reactivity with various functional groups makes it a versatile tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione: Known for its unique reactivity and applications.

    Leptospermone: A β-triketone with herbicidal properties.

    Pyrimidine-2,4,6-trione: Known for its biological activity and potential therapeutic applications.

Uniqueness

This compound stands out due to its sulfur-containing heterocyclic structure, which imparts unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62615-71-8

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

2,2,4-trimethyl-1,1-dioxothiolan-3-one

InChI

InChI=1S/C7H12O3S/c1-5-4-11(9,10)7(2,3)6(5)8/h5H,4H2,1-3H3

InChI Key

YWRSBFZVWZHKPA-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)C(C1=O)(C)C

Origin of Product

United States

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